1,1-Dimethyl-3-(3-methylphenyl)urea
Description
Contextualization within Phenylurea Compound Chemistry and Biology
Phenylurea compounds, characterized by a phenyl group attached to a urea (B33335) functional group, are a cornerstone in various fields of chemical and biological science. The urea moiety is a potent hydrogen bond donor and acceptor, a feature that allows these compounds to interact with a wide array of biological targets, particularly proteins and enzymes. This has led to the development of numerous phenylurea derivatives with significant biological activities.
Historically, phenylurea derivatives have been prominent as herbicides, disrupting essential amino acid production in weeds. researchgate.net Beyond agriculture, they serve as crucial intermediates in the synthesis of pharmaceuticals, including antihistamines, anticonvulsants, and a variety of targeted therapies in oncology. researchgate.netnih.gov The N-benzoyl-N'-phenylurea structure, for instance, is the parent of a class of insecticides that inhibit chitin (B13524) biosynthesis in insects. researchgate.net
In medicinal chemistry, the phenylurea scaffold is a privileged structure. It is found in numerous approved drugs and is a focal point in the discovery of new therapeutic agents. nih.gov Researchers have successfully designed phenylurea derivatives as potent inhibitors of various enzymes, including kinases, which are critical targets in cancer treatment. nih.govresearchgate.net For example, a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have been synthesized and evaluated for their antitumor activities, with some compounds showing significant potency against a range of human tumor cell lines. researchgate.net Furthermore, derivatives containing the 3-methylphenyl urea moiety, closely related to the title compound, have been investigated as inhibitors of enzymes like α-chymotrypsin, urease, and β-glucuronidase, and have been screened for anticancer properties. researchgate.netresearchgate.net
The synthesis of unsymmetrical ureas like 1,1-Dimethyl-3-(3-methylphenyl)urea can be achieved through several methods. A common approach involves the reaction of an appropriately substituted phenyl isocyanate with a secondary amine. nih.gov Alternative methods, avoiding the use of hazardous isocyanates, include the reaction of primary phenyl carbamates with amines in a solvent like dimethyl sulfoxide. sigmaaldrich.com
Overview of Research Significance and Model Compound Status
While extensive research dedicated solely to this compound is not widely published, its significance can be inferred from its status as a model compound and its relationship to well-studied isomers and derivatives. Commercial suppliers list it as a rare chemical intended for early-stage discovery research, suggesting its value lies in its potential as a building block for more complex molecules or as a tool for fundamental studies. sigmaaldrich.com
The study of closely related isomers, such as 1,1-dimethyl-3-(4-methylphenyl)urea, provides a blueprint for understanding the potential research applications of the 3-methyl isomer. The crystal structure of the 4-methyl isomer has been determined, offering valuable insights into the molecular geometry, bond angles, and intermolecular interactions, such as hydrogen bonding, that are likely to be similar in the 3-methylphenyl derivative. researchgate.net Such structural data is fundamental for computational modeling and rational drug design, where the compound can serve as a reference or starting point.
The inhibitory activity of related N'-(3-methylphenyl) urea compounds against enzymes like α-chymotrypsin highlights the importance of the substitution pattern on the phenyl ring for biological activity. researchgate.net Studies on these related compounds demonstrate that the position of the methyl group (ortho, meta, or para) can significantly influence the inhibitory potency. researchgate.net Therefore, this compound serves as an important model compound to probe these structure-activity relationships (SAR) further. By comparing its biological and physicochemical properties with its ortho- and para-isomers, researchers can gain a deeper understanding of the molecular interactions driving target binding and selectivity.
Compound Information Table
| Compound Name |
| This compound |
| N-(2-acetylphenyl)-N′-(3-methylphenyl) urea |
| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea |
| 1,1-dimethyl-3-(4-methylphenyl)urea |
| Phenylurea |
| N-benzoyl-N'-phenylurea |
Physicochemical Data of Related Phenylurea Compounds
This table presents data for compounds structurally related to this compound, providing a comparative basis for its likely properties.
| Property | 1,1-Dimethylurea (B72202) nih.gov | N-Phenylurea materialsproject.org | N,N'-bis(3-methylphenyl)-urea nist.gov |
| Molecular Formula | C₃H₈N₂O | C₇H₈N₂O | C₁₅H₁₆N₂O |
| Molar Mass | 88.11 g/mol | 136.15 g/mol | 240.30 g/mol |
| Physical Appearance | White crystalline solid | White crystalline solid | Not specified |
| CAS Number | 598-94-7 | 64-10-8 | 620-50-8 |
Biological Activity of Related N'-(3-methylphenyl) Urea Derivatives
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-4-6-9(7-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMFQCKSVYYQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950918 | |
| Record name | N,N-Dimethyl-N'-(3-methylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28170-41-4 | |
| Record name | Urea, N,N-dimethyl-N'-(3-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N'-(3-methylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYL-3-(3-METHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization
Classical and Contemporary Approaches to Phenylurea Synthesis
The formation of the urea (B33335) linkage is a cornerstone of phenylurea synthesis. This can be accomplished through several key reactions, including nucleophilic addition and the use of isocyanate intermediates.
Urea Bond Formation Strategies via Nucleophilic Addition
A fundamental approach to forming the urea bond in compounds like 1,1-dimethyl-3-(3-methylphenyl)urea involves the nucleophilic addition of an amine to an isocyanate. In a general sense, the reaction of an amine with potassium isocyanate in water provides a straightforward and environmentally friendly method for synthesizing N-substituted ureas. rsc.org This method often results in high yields and purity, with the product precipitating from the reaction mixture, thus simplifying purification. rsc.org Another classical method involves heating an aniline (B41778) with urea, sometimes in the presence of an acid catalyst. chemicalbook.comorgsyn.org This reaction, however, can sometimes lead to the formation of symmetrical diaryl ureas as byproducts. orgsyn.org
For the specific synthesis of this compound, this would involve the reaction of 3-methylaniline (m-toluidine) with a dimethyl-substituted reactant. A general method for the synthesis of N,N'-disubstituted ureas involves the reaction of an alkyl halide with a primary or secondary amine, followed by a Staudinger-aza-Wittig reaction in the presence of carbon dioxide. researchgate.net
Derivatization through Aryl Isocyanate Intermediates
The use of aryl isocyanates as key intermediates is a widely employed and versatile strategy for the synthesis of phenylurea derivatives. asianpubs.orgorganic-chemistry.org Aryl isocyanates can be generated from the corresponding aryl amines through various methods, including the use of phosgene (B1210022) or, more recently, phosgene-free alternatives like triphosgene. asianpubs.org A mild, metal-free method involves the dehydration of a carbamic acid intermediate, formed from the arylamine and carbon dioxide, to generate the isocyanate. organic-chemistry.org
Once formed, the aryl isocyanate, in this case, 3-methylphenyl isocyanate, readily reacts with an amine in a nucleophilic addition reaction to form the desired urea. For the synthesis of this compound, 3-methylphenyl isocyanate would be reacted with dimethylamine (B145610). This reaction is typically efficient and proceeds under mild conditions. asianpubs.orgnih.gov The versatility of this approach lies in the ability to introduce a wide variety of substituents on both the aryl ring and the nitrogen atoms by selecting the appropriate starting amine and isocyanate. asianpubs.org
Advanced Synthetic Methodologies for Urea Derivatives
Modern synthetic chemistry has introduced more sophisticated techniques for the synthesis and functionalization of urea derivatives, including methods that offer greater control over regioselectivity and those that align with the principles of green chemistry.
Directed Lithiation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds, including phenylureas. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The urea moiety itself can act as a DMG, facilitating lithiation at the ortho position of the phenyl ring. researchgate.net
In the context of this compound, the dimethylurea group could direct lithiation to the C2 or C6 positions of the 3-methylphenyl ring. Subsequent reaction of the resulting aryllithium intermediate with various electrophiles would allow for the introduction of a wide range of functional groups at these specific positions, providing a route to novel derivatives. researchgate.net For instance, lithiation of N'-(2-methylphenyl)-N,N-dimethylurea with tert-butyllithium (B1211817) occurs on the methyl group at the 2-position of the phenyl ring, and the resulting intermediate can react with various electrophiles. researchgate.net While direct studies on this compound are not prevalent, the principles of DoM on similar phenylurea structures are well-established. researchgate.netthieme-connect.com
Catalyst-Free and Green Chemistry Approaches in Urea Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For urea synthesis, this has translated into the development of catalyst-free and solvent-free reactions, as well as the use of greener solvents like water. rsc.orgrsc.orgmdpi.com
Analytical Characterization Techniques in Synthetic Research
The unambiguous identification and characterization of synthesized compounds like this compound are crucial. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is a primary tool for elucidating the structure of organic molecules. iglobaljournal.comnih.gov For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methyl group on the phenyl ring, and the two methyl groups on the urea nitrogen. hmdb.cachemicalbook.comchemicalbook.com ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. nih.govescholarship.org The molecular ion peak would confirm the molecular formula (C₁₀H₁₄N₂O), and the fragmentation pattern can provide further structural information. sigmaaldrich.comnist.gov
Infrared (IR) spectroscopy is useful for identifying functional groups. iglobaljournal.com The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching and bending vibrations, as well as the C=O stretching of the urea group.
Finally, melting point analysis and elemental analysis are often used to assess the purity of the synthesized compound. iglobaljournal.com
Table of Compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O |
| CAS Number | 28170-41-4 sigmaaldrich.com |
Table of Analytical Data
| Technique | Expected Data |
|---|---|
| ¹H NMR | Signals for aromatic protons, aryl methyl protons, and N-methyl protons. |
| ¹³C NMR | Resonances for aromatic carbons, aryl methyl carbon, N-methyl carbons, and carbonyl carbon. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight. |
| IR Spec | Characteristic peaks for N-H and C=O functional groups. |
Molecular Structure and Conformation Studies
Crystallographic Analysis of 1,1-Dimethyl-3-(3-methylphenyl)urea and Analogs
Three-Dimensional Molecular Conformations and Dihedral Angles
The conformation of phenylurea molecules is largely defined by the dihedral angle between the plane of the phenyl ring and the plane of the urea (B33335) group. For the analog 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea, this dihedral angle is 37.49 (7)°. researchgate.net This twist is a common feature in phenylureas and arises from the steric hindrance between the substituents on the urea nitrogen and the aromatic ring.
In another analog, 1,1-dimethyl-3-(4-methylphenyl)urea, the molecule crystallizes in a monoclinic system with specific unit cell dimensions. researchgate.net Although the exact dihedral angle is not stated in the abstract, the provided crystallographic data allows for its calculation and comparison with other phenylurea structures.
The study of a more complex analog, 1-cyclopropyl-3-(3-((1-(2-methoxyphenyl)-5-oxo- researchgate.netresearchgate.netnist.govtriazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenylurea, also involved X-ray diffraction to confirm its structure. tandfonline.com This highlights the importance of crystallography in unambiguously determining the intricate three-dimensional arrangement of atoms in such molecules.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound and its analogs are held together by a network of intermolecular interactions. A predominant interaction is the N—H⋯O hydrogen bond, which is a characteristic feature of ureas. In the crystal structure of 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea, these hydrogen bonds link the molecules into chains that propagate along a specific crystallographic direction. researchgate.net
Computational Approaches to Molecular Geometry and Electronic Structure
Computational chemistry provides a powerful tool to complement experimental data and to explore molecular properties that may be difficult to measure directly.
Quantum Chemistry Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and geometry of molecules. For a complex triazoline-quinazolinone compound containing a phenylurea moiety, DFT calculations were employed to optimize the molecular structure. tandfonline.com The results were then compared with the experimental values obtained from X-ray diffraction, showing good agreement and validating the computational model. tandfonline.com
Further analysis using DFT, such as the investigation of molecular electrostatic potential and frontier molecular orbitals (FMOs), can provide deeper insights into the reactivity and physicochemical properties of the molecule. tandfonline.com While specific DFT studies on this compound were not detailed in the provided search results, the application of these methods to similar compounds demonstrates their utility in understanding the electronic landscape of phenylureas.
Conformational Analysis and Energy Landscapes
Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For phenylureas, a key aspect of this analysis is the rotation around the N-aryl bond, which determines the dihedral angle between the phenyl and urea groups.
While a specific energy landscape for this compound was not available, the principles of conformational analysis suggest that the molecule will have a preferred, low-energy conformation characterized by a non-planar arrangement, similar to what is observed in the crystal structures of its analogs. This is due to the balance between electronic effects, which may favor planarity to maximize conjugation, and steric effects, which lead to a twisted conformation to relieve crowding.
Mechanistic Insights into Biological Interactions
Photosystem II Inhibition Mechanism
The primary mode of action for 1,1-Dimethyl-3-(3-methylphenyl)urea, like other phenylurea herbicides, is the inhibition of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain of plants, algae, and cyanobacteria. researchgate.netnih.gov This inhibition ultimately disrupts the plant's ability to convert light energy into chemical energy, leading to its demise.
Binding Site Analysis at the Q_B Plastoquinone (B1678516) Site
The inhibitory action of phenylurea herbicides occurs at a specific location within the PSII reaction center, known as the Q_B binding site on the D1 protein. researchgate.netresearchgate.net This site is normally occupied by a molecule called plastoquinone (PQ), which acts as a mobile electron carrier. Phenylurea compounds, including this compound, are structurally similar enough to plastoquinone to compete for and bind to this site. mdpi.com
The binding of this compound to the Q_B site is a non-covalent interaction. While specific crystallographic data for this exact compound may be limited, studies on related phenylurea herbicides like diuron (B1670789) (DCMU) provide significant insights. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues within the D1 protein. Key residues involved in the binding of urea-type inhibitors include serine (Ser264) and histidine (His215). mdpi.com The N'-phenyl group and the N,N-dimethylurea moiety of the herbicide are crucial for this interaction. The 3-methylphenyl group of this compound would occupy a hydrophobic pocket within the binding site.
Table 1: Key Amino Acid Residues in the Q_B Binding Niche of the D1 Protein Involved in Herbicide Binding
| Amino Acid Residue | Type of Interaction with Phenylurea Herbicides | Reference |
| Serine-264 | Hydrogen Bonding | mdpi.com |
| Histidine-215 | Hydrogen Bonding | mdpi.com |
| Phenylalanine-265 | Hydrophobic Interaction | researchgate.net |
| Alanine-251 | Hydrophobic Interaction | researchgate.net |
Elucidation of Electron Transport Chain Disruption in Photosynthesis
By occupying the Q_B binding site, this compound effectively blocks the binding of plastoquinone. This blockage prevents the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B. nih.gov The electron, having been energized by light and passed through the initial stages of the PSII reaction center, is unable to proceed down the electron transport chain.
This interruption of electron flow has several critical consequences. Firstly, the pool of oxidized plastoquinone necessary for accepting electrons from PSII becomes depleted. Secondly, the reaction center of PSII becomes "closed" or "blocked," as the primary stable electron acceptor, Q_A, remains in its reduced state and cannot accept new electrons from the excited chlorophyll (B73375) molecule, P680. This leads to a cascade of events, including the generation of reactive oxygen species (ROS) that can cause significant damage to the photosynthetic apparatus and other cellular components, ultimately leading to cell death. researchgate.net
Advanced Spectroscopic Studies of Photosynthetic Processes (e.g., Chlorophyll Fluorescence Kinetics)
The inhibitory effect of this compound on PSII can be sensitively monitored using advanced spectroscopic techniques, most notably chlorophyll a fluorescence kinetics. researchgate.netawsjournal.org When light energy absorbed by chlorophyll cannot be used for photochemistry (due to the blocked electron transport), it is dissipated as heat or re-emitted as fluorescence.
Herbicides that block the Q_B site cause a characteristic rapid rise in chlorophyll fluorescence intensity. nih.govmdpi.com This is because the primary quinone acceptor, Q_A, quickly becomes fully reduced and unable to accept further electrons, leading to a high fluorescence yield. The analysis of the fluorescence induction curve, often referred to as the Kautsky curve, provides detailed information about the efficiency of different steps in the photosynthetic process and the precise site of inhibition. Parameters such as the minimal fluorescence (F₀), maximal fluorescence (Fₘ), and the variable fluorescence (Fᵥ = Fₘ - F₀) are used to quantify the photosynthetic efficiency and the extent of inhibition. plantbreedbio.org
Table 2: Typical Changes in Chlorophyll Fluorescence Parameters upon Inhibition by PSII-inhibiting Herbicides
| Fluorescence Parameter | Description | Effect of PSII Inhibitor | Reference |
| F₀ | Minimal fluorescence (all PSII reaction centers are open) | Slight increase | mdpi.com |
| Fₘ | Maximal fluorescence (all PSII reaction centers are closed) | No significant change initially | nih.gov |
| Fᵥ | Variable fluorescence (Fₘ - F₀) | Decrease | plantbreedbio.org |
| Fᵥ/Fₘ | Maximum quantum yield of PSII photochemistry | Significant decrease | plantbreedbio.org |
Utility as a Biochemical Probe in Photosynthesis Research
Due to its specific and potent inhibition of electron transport at the Q_B site, this compound, and other phenylurea herbicides, serve as valuable biochemical probes in photosynthesis research. researchgate.net They allow scientists to dissect the complex processes of the photosynthetic electron transport chain. By selectively blocking a specific step, researchers can study the preceding and subsequent reactions, helping to elucidate the sequence of events and the roles of different components. For instance, these inhibitors have been instrumental in studying the properties of the Q_A and Q_B binding sites, the turnover of the D1 protein, and the mechanisms of photoinhibition. nih.gov
Investigation of Non-Photosynthetic Molecular Targets
While the primary target of this compound is well-established in photosynthetic organisms, the potential for interactions with molecular targets in non-photosynthetic organisms, such as mammals, is an area of active research, often employing computational, or in silico, methods.
In Silico Identification of Endocrine System Pathways (e.g., Steroid Biosynthesis, Cholesterol Metabolism, Pregnane X Receptor Activation)
Computational toxicology and molecular docking studies are powerful tools for predicting the potential of a chemical to interact with biological macromolecules, including those involved in the endocrine system. researchgate.net For a compound like this compound, in silico models can screen for potential binding to a variety of nuclear receptors and enzymes that play critical roles in hormone synthesis and metabolism.
One such target of interest is the Pregnane X Receptor (PXR) , a nuclear receptor that acts as a sensor for a wide range of foreign chemicals (xenobiotics). wikipedia.orgnih.gov Activation of PXR can lead to the induction of enzymes involved in the metabolism of drugs and endogenous compounds, including steroids. nih.gov While direct experimental data for this compound is scarce, in silico docking simulations could predict its ability to bind to the ligand-binding pocket of PXR. The structural features of the compound, including its aromatic ring and urea (B33335) moiety, could potentially interact with the amino acid residues of the receptor.
Furthermore, in silico approaches can be used to investigate potential interactions with key enzymes in steroid biosynthesis and cholesterol metabolism . These pathways are fundamental for maintaining homeostasis in vertebrates. Computational models can simulate the docking of this compound with enzymes such as those in the cytochrome P450 superfamily, which are crucial for the conversion of cholesterol into various steroid hormones. Such studies can provide initial indications of whether this compound might interfere with these vital metabolic processes, guiding further experimental validation.
Table 3: Potential Non-Photosynthetic Molecular Targets for In Silico Investigation of Phenylurea Compounds
| Potential Molecular Target | Biological Pathway | Rationale for Investigation |
| Pregnane X Receptor (PXR) | Xenobiotic metabolism, Steroid homeostasis | Broad ligand specificity; known to be activated by various environmental chemicals. wikipedia.orgnih.gov |
| Cytochrome P450 Enzymes | Steroid biosynthesis, Cholesterol metabolism | Critical for the synthesis and breakdown of endogenous and exogenous compounds. |
| Aryl Hydrocarbon Receptor (AhR) | Xenobiotic response, Endocrine function | Can be activated by a variety of planar aromatic compounds. |
| Estrogen Receptors (ERα, ERβ) | Endocrine signaling | Structural similarities to some endocrine-disrupting compounds. |
Interaction Profiling with Plant Growth Regulatory Systems
The primary mechanism by which this compound and other phenylurea compounds regulate plant growth is through the potent inhibition of photosynthesis. umn.edunih.gov This herbicidal action targets one of the most fundamental processes in plant physiology.
Research has demonstrated that phenylurea herbicides act by interrupting the electron transport chain within Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts. umn.edunih.govfrontiersin.org Specifically, these compounds bind to the Q_B binding site on the D1 protein of the PSII complex. atamanchemicals.com This binding action physically blocks the flow of electrons from PSII to plastoquinone, which is an essential step in the light-dependent reactions of photosynthesis. frontiersin.orgatamanchemicals.com
The blockage of electron transport has immediate and severe consequences for the plant. While it does halt the production of energy and food, leading to a slow starvation, a more rapid death often occurs due to the generation of highly reactive and toxic secondary molecules. umn.edu The disruption of the electron flow leads to the formation of superoxide (B77818) radicals and other reactive oxygen species, which cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and tissue death. lsuagcenter.com
Phenylurea herbicides are typically absorbed by the plant's roots and translocated upwards through the xylem with the flow of water. umn.edu Consequently, the initial symptoms of toxicity, such as yellowing (chlorosis) and tissue death (necrosis), characteristically appear first on the older, lower leaves and progress towards the leaf margins. umn.edupurdue.edu The speed and severity of these symptoms are often accelerated by sunny conditions, which drive higher rates of photosynthesis and, therefore, more significant disruption. umn.edu
A structurally similar compound, 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea, is recognized as a selective herbicide, underscoring the potent bioactivity of this class of molecules in agricultural applications. chemimpex.com
Mechanisms Underlying Broader Biological Activities
Beyond its effects on plants, the urea scaffold is a key feature in molecules designed to interact with a wide range of biological targets, leading to insecticidal, antimicrobial, and anticancer properties.
Mode of Action Studies for Insecticidal Properties
While direct studies on the insecticidal mode of action for this compound are not extensively detailed, research on structurally related urea compounds, particularly benzoylphenyl ureas (BPUs), provides significant insights. These compounds primarily function as insect growth regulators (IGRs). researchgate.netnih.gov
The principal mechanism for BPUs is the inhibition of chitin (B13524) synthesis. researchgate.netnih.gov Chitin is a vital polymer that forms the insect's exoskeleton. By blocking the synthesis of this crucial component, BPUs disrupt the molting process, which is essential for larval development. researchgate.net This leads to improperly formed cuticles, an inability to shed the old exoskeleton, and ultimately, death of the insect, particularly in the larval stages. nih.gov
Some urea-based compounds have been shown to interfere with insect hormone homeostasis, which is critical for regulating developmental processes like molting. researchgate.net Another proposed, simpler mechanism involves the physical action of urea mixtures. For instance, a combination of urea and detergents has been used to control aphids; the detergent is thought to block the insect's breathing pores (spiracles), while the urea helps to break down the protective outer layer of the insect's skin. google.com
The following table summarizes the insecticidal activity of various urea derivatives as documented in patent literature.
| Compound | Target Pest | Observed Effect | Reference |
|---|---|---|---|
| N-(2,6-difluorobenzoyl)-N'-(3-fluoro-4-iodophenyl)urea | Pieris brassicae (Large White Butterfly) Larvae | 90-100% kill at 0.1-1 ppm | google.com |
| N-(2,6-difluorobenzoyl)-N'-(3-trifluoromethylphenyl)urea | Pieris brassicae (Large White Butterfly) Larvae | 90-100% kill at 0.1-1 ppm | google.com |
| N-(2,6-dichlorobenzoyl)-N'-(3-trifluoromethylphenyl)urea | Not specified | Insecticidal activity | google.com |
| Urea (in mixture) | Aphids | Destruction of skin, contributing to mortality | google.com |
Biochemical Pathways in Antifungal and Antibacterial Activity
Urea derivatives have emerged as a promising class of antimicrobial agents. nih.govnih.gov Studies have identified several biochemical pathways that these compounds may disrupt in bacteria and fungi.
One key mechanism of action is the inhibition of the enoyl-acyl-carrier protein reductase (ENR) enzyme. nih.gov This enzyme is crucial for the synthesis of fatty acids, which are essential components of bacterial cell membranes. By mimicking the natural substrate of ENR, certain diarylurea compounds can block its activity, thereby inhibiting bacterial growth. nih.gov
Another significant target, particularly in bacteria, is the family of penicillin-binding proteins (PBPs). nih.gov Molecular docking studies on a series of novel urea derivatives with potent activity against Acinetobacter baumannii have suggested that these compounds can bind to PBP1a. nih.gov PBPs are essential for the synthesis and maintenance of the peptidoglycan cell wall, and their inhibition leads to compromised cell wall integrity and bacterial death.
The table below presents findings from an in-vitro screening of novel urea derivatives against various microbial strains.
| Microbial Strain | Compound Class | Key Finding | Potential Mechanism | Reference |
|---|---|---|---|---|
| Acinetobacter baumannii | Aryl Urea Derivatives | Several compounds showed moderate to excellent growth inhibition. Adamantyl urea adduct exhibited 94.5% inhibition. | Inhibition of Penicillin-Binding Protein 1a (PBP1a) | nih.govnih.gov |
| Staphylococcus aureus | Aryl Urea Derivatives | Some compounds showed moderate growth inhibition. | Inhibition of enoyl-acyl-carrier protein reductase (ENR) | nih.gov |
| Klebsiella pneumoniae | Aryl Urea Derivatives | Some compounds showed moderate growth inhibition. | Not specified | nih.gov |
| Cryptococcus neoformans | Aryl Urea Derivatives | One compound showed moderate growth inhibition. | Not specified | nih.gov |
Cellular and Molecular Targets in Anticancer Research with Urea Derivatives
The urea scaffold is a privileged structure in medicinal chemistry and is present in numerous anticancer agents. These compounds exert their effects by interacting with a diverse array of cellular and molecular targets that are critical for tumor growth and survival.
A prominent mechanism for many aromatic urea derivatives is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintenance of cell structure. By binding to tubulin, these urea compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death).
Furthermore, urea derivatives have been identified as potent inhibitors of various protein kinases, which are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Key kinase families targeted by urea-based drugs include:
Receptor Tyrosine Kinases (RTKs): These are cell surface receptors that, when activated, trigger signaling cascades that promote cell growth and proliferation.
Raf Kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in many cancers.
Protein Tyrosine Kinases (PTKs): This broad class of enzymes is often dysregulated in cancer, leading to uncontrolled cell growth.
Other important molecular targets for urea derivatives in cancer therapy include:
NADH Oxidase: An enzyme involved in cellular metabolism and energy production.
Histone Deacetylases (HDACs): These enzymes regulate gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Cdc25A: A phosphatase that promotes cell cycle progression and is considered an oncogene.
CXCR2: A chemokine receptor involved in inflammation and carcinogenesis.
Tankyrases (TANKs): These enzymes are involved in various cellular processes, including the regulation of Wnt/β-catenin signaling, which is often implicated in cancer.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling
Principles of SAR in Phenylurea Compounds
SAR studies for phenylurea compounds aim to identify the key molecular features that govern their biological effects. nih.gov
Impact of Substituent Position and Electronic Properties on Biological Activity
The type, position, and electronic properties of substituents on the phenyl ring and the urea (B33335) nitrogen atoms significantly influence the biological activity of phenylurea compounds. For instance, in the context of phenylurea herbicides, which act by inhibiting photosynthesis, the nature and position of substituents on the phenyl ring can affect their binding to the target site in photosystem II. nih.govresearchgate.net
The electronic properties of these substituents, such as their electron-donating or electron-withdrawing nature, can alter the electron distribution within the molecule, thereby affecting its interaction with biological targets. nih.govresearcher.life Lipophilicity, or the compound's affinity for fatty environments, is another critical factor. Studies on some phenylurea derivatives have shown that increased lipophilicity can correlate with improved biological activity, such as antimalarial effects. nih.gov However, this can also lead to poor aqueous solubility and permeability. nih.gov
Table 1: Influence of Substituents on Phenylurea Herbicide Biodegradation
| Compound | Biodegradation Rate | Key Structural Factors |
| Fenuron (B33495) | 99% | Size of substituents |
| Monuron (B1676734) | 98% | Degree of ring chlorination |
| Diuron (B1670789) | 96% | Nature of urea N'-substituents |
| Monolinuron | 80% | |
| Linuron | 74% | |
| Chlorotoluron | 65% | |
| Data from a study on the biodegradation of phenylurea herbicides by Micrococcus sp. PS-1. nih.gov |
Role of Molecular Geometry and Pharmacophore Features
The three-dimensional arrangement of atoms in a phenylurea molecule, its molecular geometry, is crucial for its biological activity. This geometry determines how well the molecule can fit into the binding site of its target protein. A pharmacophore model for phenylurea compounds typically includes features like hydrophobic areas, aromatic rings, and hydrogen-bond acceptors. researchgate.net
QSAR and QSPR Methodologies
QSAR and Quantitative Structure-Property Relationship (QSPR) models use statistical methods to create mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. nih.govresearchgate.net
Development of Predictive Models for Biological Efficacy
QSAR models are developed to predict the biological efficacy of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of the molecular structure. mdpi.com
For phenylurea compounds, QSAR models have been developed for various applications, including antimalarial and insecticidal activities. nih.govnih.gov These models can help identify the key molecular descriptors that drive activity. For instance, a QSAR analysis of phenylurea-substituted antimalarials pointed to lipophilicity as a key driver of improved activity. nih.gov The performance of these models is rigorously validated to ensure their predictive power. nih.gov
Table 2: Statistical Validation of a 3D-QSAR Model for Antileishmanial Activity
| Model | Training/Test Ratio | Compliance Criteria |
| 3D1-3D3 | - | Compliant with all criteria |
| RF1 | - | Compliant with 10 out of 12 criteria |
| RF2 | - | Compliant with 10 out of 12 criteria (potential overfitting) |
| SVR1 & SVR2 | - | Compliant with 8 out of 12 criteria |
| 3D4 | 70:30 | - |
| 3D5 | 80:20 | - |
| This table summarizes the performance of different QSAR models in predicting antileishmanial activity, highlighting the superiority of 3D-QSAR models. nih.gov |
Application in Understanding Environmental Fate Parameters
QSAR models are also instrumental in predicting the environmental fate of chemicals like phenylurea herbicides. nih.govresearcher.life These models can estimate properties such as a compound's persistence in soil and water, its potential for bioaccumulation, and its toxicity to various organisms. nih.govnih.gov
For example, QSAR models have been developed to predict the hazardous concentration for 5% of species (HC5) for a range of phenylurea herbicides in aquatic environments. nih.govresearcher.life These models identified spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors as key factors influencing the toxicity of these herbicides. nih.govresearcher.life Such predictive models are crucial for ecological risk assessment and for identifying high-risk compounds that require closer monitoring. nih.gov
Computational Chemistry in SAR/QSAR Development
Computational chemistry is the foundation of modern SAR and QSAR studies. nih.govspringernature.com It provides the tools to calculate the molecular descriptors and to build and validate the predictive models. Techniques like quantum chemistry calculations can be used to understand the structure and electronic properties of phenylurea compounds in detail. digitellinc.com
Molecular modeling techniques, such as docking studies, can simulate the interaction between a phenylurea molecule and its biological target, providing insights into the binding mode and the key interactions that drive activity. nih.gov This information is invaluable for the rational design of new compounds with improved efficacy and desired properties. The integration of computational chemistry with experimental testing accelerates the discovery and development of new chemical entities. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a pivotal computational method used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing crucial insights into a molecule's reactivity and its potential for intermolecular interactions, such as binding to a biological target. The MEP map is color-coded to denote different regions of potential: red typically indicates regions of high negative potential (electron-rich, attractive to electrophiles), blue represents areas of high positive potential (electron-poor, attractive to nucleophiles), and green signifies neutral potential.
For a compound like 1,1-Dimethyl-3-(3-methylphenyl)urea, the MEP map would highlight specific key features:
Negative Potential: The most significant region of negative electrostatic potential would be concentrated around the carbonyl oxygen atom (C=O) of the urea group. This electron-rich area is a primary hydrogen bond acceptor site, crucial for anchoring the molecule within the binding pocket of its target protein, such as the D1 protein in Photosystem II.
Positive Potential: Regions of positive potential are expected around the N-H group of the urea bridge. This site can act as a hydrogen bond donor, further stabilizing the ligand-receptor interaction.
By analyzing these MEP maps, researchers can predict how the molecule "appears" to its biological target, guiding the design of new derivatives with enhanced binding affinity. For instance, modifying substituents on the phenyl ring can modulate the electrostatic potential and steric profile, leading to improved herbicidal activity.
Table 1: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Role in Binding |
|---|---|---|
| Carbonyl Oxygen (C=O) | Highly Negative | Primary Hydrogen Bond Acceptor |
| Amide Proton (N-H) | Positive | Hydrogen Bond Donor |
| Phenyl Ring | Neutral / Slightly Negative | Van der Waals / Pi-stacking Interactions |
| Dimethylamino Group | Neutral | Steric Influence / Hydrophobic Interactions |
| 3-Methyl Group | Neutral | Steric Influence / Hydrophobic Interactions |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D shape and electrostatic properties. researchgate.net The method involves aligning a set of molecules with known activities and then placing them in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated, generating thousands of variables. These variables are then analyzed using statistical methods like Partial Least Squares (PLS) to build a predictive model.
For the N'-phenyl-N,N-dimethylurea class of herbicides, a CoMFA study would typically yield contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. Based on general findings for PSII inhibitors, a CoMFA model for this class would likely reveal: researchgate.net
Steric Contour Maps:
Green Contours: These would indicate regions where bulky substituents increase biological activity. For phenylureas, such contours might appear around the phenyl ring, suggesting that larger groups at specific positions could enhance van der Waals contacts within the binding site.
Yellow Contours: These highlight areas where steric bulk is detrimental to activity. Such regions might be found near the urea bridge or in close proximity to the D1 protein backbone, where larger groups would cause a steric clash. Research has shown that while N-lipophilic substituents are necessary, increasing their chain length can lower activity, a finding that CoMFA steric maps would visually represent. researchgate.net
Electrostatic Contour Maps:
Blue Contours: These signify regions where positive charges (or electron-withdrawing groups) enhance activity.
Red Contours: These indicate areas where negative charges (or electron-donating groups) are favorable. For phenylureas, a prominent red contour would be expected near the carbonyl oxygen, reinforcing the importance of its hydrogen-bonding capability. The substitution pattern on the phenyl ring significantly influences its electronic properties; for example, a 3,4-disubstitution has been found to increase the efficiency of PSII inhibition, a feature that electrostatic maps would quantify and visualize. researchgate.net
The insights from CoMFA models are invaluable for lead optimization, as they provide a clear 3D roadmap for designing more potent molecules.
Table 2: Representative CoMFA Model Statistics for a Phenylurea Herbicide Series
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.68 | Indicates good internal model predictivity. |
| r² (Non-cross-validated r²) | 0.92 | Shows a high degree of correlation between experimental and predicted activities for the training set. |
| Steric Field Contribution | 55% | Suggests that the shape and size of the molecule are slightly more critical than electrostatic properties for this model. |
| Electrostatic Field Contribution | 45% | Indicates a significant role for charge distribution in determining activity. |
Note: The data in this table is representative of a typical CoMFA model and does not correspond to a specific study on this compound.
Machine Learning and Artificial Intelligence in Structure-Activity Prediction
In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized QSAR modeling by enabling the analysis of large, complex datasets and the development of highly predictive models. researchgate.net Unlike traditional QSAR methods that rely on linear regression, ML algorithms such as Random Forests (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) can capture complex, non-linear relationships between molecular structure and biological activity. nih.gov
For predicting the herbicidal activity of phenylurea compounds, an ML-based QSAR workflow would involve several key steps:
Data Collection: A dataset of diverse phenylurea derivatives with their experimentally measured herbicidal activities (e.g., IC50 values for photosynthesis inhibition) is compiled.
Descriptor Calculation: For each molecule, a wide array of numerical descriptors is calculated. These can range from simple 1D descriptors (molecular weight, logP) to 2D topological indices and complex 3D descriptors that encode shape and electronic properties.
Model Training and Validation: The dataset is split into a training set and a test set. An ML algorithm is trained on the training set to learn the relationship between the descriptors and the activity. The model's predictive power is then evaluated on the unseen test set.
Prediction: Once validated, the model can be used to predict the activity of new, untested phenylurea compounds, allowing for the rapid screening of virtual libraries to identify promising candidates for synthesis and testing.
A key advantage of ML, particularly deep learning, is its ability to handle sparse datasets, where not all compounds have been tested in all assays. researchgate.net The model can learn the relationships between different experimental endpoints, improving the accuracy of its predictions. For selective herbicides, ML models can be trained to simultaneously predict activity against target weed species and safety for crops, facilitating multi-parameter optimization. researchgate.net
Table 3: Comparison of Machine Learning Models for Activity Prediction
| Model Type | Key Feature | Typical Application in Herbicide QSAR |
|---|---|---|
| Random Forest (RF) | Ensemble of decision trees; robust to overfitting. | Predicting activity classification (active/inactive) or regression (IC50 values). |
| Support Vector Machine (SVM) | Finds an optimal hyperplane to separate data points. | Effective for classification tasks with clear margins between active and inactive compounds. |
| Deep Neural Network (DNN) | Multi-layered network that learns hierarchical features. | Handling large and complex datasets, modeling non-linear SARs, and imputing missing data. |
These advanced computational approaches provide a powerful toolkit for understanding and predicting the biological activity of chemical compounds like this compound, accelerating the design and development of new, effective molecules.
Environmental Transformations and Degradation Pathways
Microbial Degradation Processes
Microorganisms play a significant role in the breakdown of phenylurea compounds in soil and water. The degradation efficiency and pathways are dependent on the microbial species present and the prevailing environmental conditions, such as the availability of oxygen.
Under aerobic conditions, the microbial degradation of 1,1-Dimethyl-3-(3-methylphenyl)urea is primarily initiated through a series of N-demethylation and hydroxylation steps. The N-demethylation process involves the sequential removal of the methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. This is a common and often rate-limiting step in the breakdown of many phenylurea herbicides.
The initial step is the transformation of the parent compound into 1-methyl-3-(3-methylphenyl)urea. This is followed by a second demethylation to yield 3-(3-methylphenyl)urea. These demethylated metabolites are generally more mobile and less sorptive than the parent compound. Subsequently, the urea bridge can be hydrolyzed, leading to the formation of 3-methylaniline. This aniline (B41778) derivative can then undergo further degradation, including ring cleavage, ultimately leading to mineralization into carbon dioxide, water, and ammonium.
| Transformation Step | Parent Compound | Resulting Metabolite | Description |
| First N-demethylation | This compound | 1-Methyl-3-(3-methylphenyl)urea | Removal of one methyl group from the terminal nitrogen atom. |
| Second N-demethylation | 1-Methyl-3-(3-methylphenyl)urea | 3-(3-Methylphenyl)urea | Removal of the second methyl group. |
| Hydrolysis | 3-(3-Methylphenyl)urea | 3-Methylaniline | Cleavage of the urea bond, releasing the aniline moiety. |
This table illustrates a generalized aerobic degradation pathway for this compound based on known pathways for similar phenylurea herbicides.
Information on the anaerobic biotransformation of this compound is less documented compared to aerobic pathways. For chlorinated phenylureas like Diuron (B1670789), anaerobic degradation can proceed via reductive dechlorination, where a chlorine atom is removed from the phenyl ring. mdpi.com This specific pathway is not applicable to this compound as it lacks a chlorine substituent.
Under anaerobic conditions, the primary degradation mechanisms are expected to be slow. Potential pathways could involve the reduction of the phenyl ring or other functional groups, but these processes are generally less favorable than aerobic degradation. The persistence of the compound is likely to be significantly longer in anoxic or anaerobic environments such as saturated soils, sediments, and groundwater. mdpi.com
Abiotic Environmental Fates
Abiotic processes, driven by light, water, and reactive chemical species, also contribute to the degradation of this compound in the environment.
Photolysis, or degradation by sunlight, can be a significant transformation pathway for phenylurea compounds, particularly in surface waters or on soil surfaces. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing agents present in the environment (e.g., dissolved organic matter).
Research on related compounds like fenuron (B33495) (1,1-dimethyl-3-phenylurea) and monuron (B1676734) (3-(p-chlorophenyl)-1,1-dimethylurea) shows that photolysis leads to the cleavage of the urea side chain and modifications to the aromatic ring. nih.gov The degradation of this compound is expected to be influenced by the wavelength of light, with UV radiation being more effective than visible light. nih.gov Photochemical reactions can involve photo-oxidation of the methyl group on the phenyl ring, hydroxylation of the ring, and cleavage of the C-N bond, leading to a variety of transformation products. nih.gov
Hydrolysis is the process of breakdown in the presence of water. Phenylurea compounds, including this compound, are generally characterized by high hydrolytic stability under neutral pH conditions (pH 7). oecd.orgcnrs.fr The amide bond in the urea structure is resistant to cleavage in the absence of strong acidic or alkaline conditions or enzymatic catalysis. uky.edunih.govresearchgate.net
Calculated data for similar structures like 1,3-dimethylurea (B165225) suggest a hydrolysis half-life of over a year under typical environmental conditions. oecd.org Therefore, hydrolysis is not considered a primary or rapid degradation pathway for this compound in most natural aquatic environments. oecd.orgcnrs.fr
Advanced Oxidation Processes (AOPs) involving highly reactive oxygen species are effective in degrading persistent organic pollutants. Hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•) are powerful oxidants that can rapidly transform phenylurea compounds. researchgate.netnih.gov These radicals are generated in the environment through various photochemical and chemical processes.
Hydroxyl Radicals (•OH): Hydroxyl radicals react swiftly with this compound primarily through addition to the aromatic ring, forming hydroxycyclohexadienyl radicals. researchgate.netnih.gov Another pathway is hydrogen abstraction from the N-methyl groups or the ring-attached methyl group. unito.it These initial reactions trigger a cascade of further oxidation steps, leading to demethylation, hydroxylation, and eventual ring opening, contributing to the mineralization of the compound. The presence of dissolved oxygen can enhance the degradation rate. researchgate.net
Sulfate Radicals (SO₄⁻•): Sulfate radicals, generated from the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS), are also highly effective for degrading phenylureas. nih.govresearchgate.net They exhibit high oxidation potential and can attack the molecule through electron transfer, hydrogen abstraction, or addition to the phenyl ring. researchgate.netnih.gov Sulfate radical-based oxidation can lead to complete degradation of the target compound. nih.govresearchgate.net
| Reactive Species | Primary Reaction Mechanism(s) | Significance |
| Hydroxyl Radical (•OH) | - Addition to the aromatic ring. researchgate.net - Hydrogen abstraction from methyl groups. unito.it | A key oxidant in sunlit surface waters and in engineered water treatment systems. researchgate.netnih.gov |
| Sulfate Radical (SO₄⁻•) | - Electron transfer from the molecule. researchgate.net - Addition to the aromatic ring. researchgate.net | A powerful oxidant used in AOPs for soil and groundwater remediation; longer half-life than •OH under certain conditions. nih.gov |
This table summarizes the oxidative degradation mechanisms for this compound by key reactive species.
Identification and Characterization of Environmental Metabolites of this compound
The environmental degradation of the herbicide this compound, a member of the phenylurea class, leads to the formation of various transformation products known as metabolites. The identification and characterization of these metabolites are crucial for a comprehensive understanding of the herbicide's environmental fate and potential impact. This process relies on sophisticated analytical techniques capable of separating, detecting, and elucidating the structures of these compounds, often present at trace levels in complex environmental matrices such as soil and water.
Analytical Techniques for Metabolite Profiling
The profiling of environmental metabolites of this compound involves a multi-step analytical approach, beginning with sample extraction and cleanup, followed by separation and detection. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone technique for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the parent compound from its metabolites in an environmental sample extract. Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). sysrevpharm.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a wide range of polarities, which is typical for a parent herbicide and its degradation products.
Mass Spectrometry (MS): Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the metabolites. When coupled with HPLC (LC-MS), it allows for the detection and tentative identification of metabolites as they elute from the chromatography column. nih.gov Common ionization techniques used for the analysis of phenylurea herbicide metabolites include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), with ESI being particularly prevalent due to its soft ionization nature suitable for a wide range of moderately polar compounds. mdpi.com
Tandem Mass Spectrometry (MS/MS): To confirm the identity of a potential metabolite, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (the precursor ion) corresponding to the m/z of a suspected metabolite is selected and subjected to fragmentation by collision-induced dissociation (CID). The resulting fragment ions (product ions) produce a characteristic fragmentation pattern, or "fingerprint," which can be used to elucidate the structure of the metabolite. nih.gov By comparing the fragmentation patterns of the suspected metabolites with those of synthesized reference standards or by interpreting the fragmentation pathways, a confident identification can be made. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements, which further aids in determining the elemental composition of the metabolites and increases the confidence in their identification. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS is the workhorse for metabolite profiling, Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable complementary technique, particularly for the unambiguous structure elucidation of novel or unexpected metabolites. mdpi.com NMR provides detailed information about the chemical environment of atoms within a molecule. However, its application in environmental metabolite studies can be limited by the need for relatively large amounts of pure sample, which can be challenging to obtain from environmental matrices.
Research Findings on Phenylurea Herbicide Metabolites
While specific studies on the environmental metabolites of this compound are not extensively documented in publicly available literature, the degradation pathways for the broader class of N,N-dimethyl-substituted phenylurea herbicides are well-established. These pathways primarily involve:
N-demethylation: The stepwise removal of the two methyl groups from the urea side chain. This is often the initial and rate-limiting step in the degradation process.
Hydrolysis: The cleavage of the urea bridge to form the corresponding aniline derivative.
Hydroxylation: The addition of a hydroxyl group to the phenyl ring.
Based on these established pathways, the likely environmental metabolites of this compound can be predicted. The analytical techniques described above would be employed to identify and characterize these potential transformation products.
Interactive Data Table of Potential Environmental Metabolites and Analytical Techniques
Below is an interactive table detailing the potential environmental metabolites of this compound, based on known degradation pathways of similar phenylurea herbicides, and the analytical techniques used for their characterization.
| Metabolite Name | Chemical Structure | Likely Formation Pathway | Primary Analytical Technique | Key Analytical Information |
| 1-Methyl-3-(3-methylphenyl)urea | C9H12N2O | N-demethylation | LC-MS/MS | Precursor ion and characteristic fragment ions corresponding to the loss of the remaining methyl group and cleavage of the urea bond. |
| 3-(3-methylphenyl)urea | C8H10N2O | N-didemethylation | LC-MS/MS | Precursor ion and fragmentation pattern showing the intact phenylurea structure without the dimethyl groups. |
| 3-Methylaniline | C7H9N | Hydrolysis | GC-MS or LC-MS/MS | Mass spectrum matching that of an authentic standard. In LC-MS, specific precursor and product ions would be monitored. |
| Hydroxylated this compound | C10H14N2O2 | Ring Hydroxylation | LC-HRMS/MS | Accurate mass measurement confirming the addition of an oxygen atom. Fragmentation pattern would help to locate the position of the hydroxyl group on the phenyl ring. |
Advanced Analytical Techniques for Research Applications
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating and quantifying 1,1-Dimethyl-3-(3-methylphenyl)urea from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, notably its thermal lability.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of phenylurea compounds due to their thermal instability, which makes direct gas chromatographic analysis challenging. newpaltz.k12.ny.usoup.comchromatographyonline.com HPLC allows for the separation of these polar compounds at ambient temperatures, thus preventing their degradation.
For analytical purposes, reversed-phase HPLC is the most common approach. nih.govtandfonline.com Separation is typically achieved on a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. nih.govmdpi.com Detection is often performed using a Diode Array Detector (DAD) or a UV detector, with a characteristic absorbance maximum around 240-250 nm for the phenylurea class. nih.govtandfonline.com The retention time for this compound would be expected to be in a similar range to its isomers and analogs under comparable conditions.
Preparative HPLC can also be employed to isolate larger quantities of this compound for further studies, such as structural elucidation or biological testing. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle increased sample loads. lcms.cz Fraction collection is guided by the retention time of the target compound, as determined by an analytical-scale separation.
Table 1: Representative HPLC Conditions for Phenylurea Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | Acetonitrile/Water Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | oup.com |
| Detection | UV at 240 nm | mdpi.com |
| Injection Volume | 20 µL | |
| Analogs' Retention Times | Fenuron (B33495): ~4.9 min, Isoproturon (B30282): ~6.1 min | nih.govmassbank.eu |
Note: Retention times are highly dependent on the specific HPLC system, column, and gradient program.
Direct analysis of phenylurea compounds by Gas Chromatography (GC) is generally avoided due to their tendency to thermally degrade in the hot injector port, leading to the formation of corresponding isocyanates and anilines. newpaltz.k12.ny.usresearchgate.net To overcome this, derivatization is a necessary step to increase the volatility and thermal stability of the analyte.
A common derivatization strategy is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netmdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com The resulting TMS derivative of this compound would be amenable to GC analysis, typically with a mass spectrometry (MS) detector for confident identification.
Another approach involves methylation or perfluoroacylation to create more volatile and stable derivatives. researchgate.netnih.gov While effective, these derivatization steps add complexity to the sample preparation process. In some research, under carefully controlled GC conditions, underivatized phenylureas have been analyzed, though this is not the standard approach. nih.gov
Table 2: GC-MS Derivatization Approaches for Phenylureas
| Derivatization Method | Reagent Example | Purpose | Reference |
| Silylation | BSTFA or MSTFA | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. | nih.govmdpi.com |
| Alkylation/Acylation | Pentafluorobenzylbromide | Forms more volatile esters or ethers. | researchgate.net |
Mass Spectrometry (MS) for Qualitative and Quantitative Analysis
Mass Spectrometry, particularly when coupled with a chromatographic inlet, is a powerful tool for both the identification and quantification of this compound.
Tandem Mass Spectrometry (MS/MS), often coupled with HPLC (LC-MS/MS), is invaluable for the structural elucidation of phenylurea compounds and their metabolites. acs.org In a typical experiment, the parent molecule is protonated in the ion source (e.g., Electrospray Ionization - ESI) to form the precursor ion [M+H]⁺. This ion is then isolated and subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions.
For the phenylurea class, a common fragmentation pathway involves the cleavage of the urea (B33335) bridge. nih.gov For an analog like isoproturon, the protonated molecule at m/z 207 fragments to produce a major product ion at m/z 165, corresponding to the loss of the dimethylamine (B145610) moiety, and another at m/z 72, which is the dimethylaminocarbonyl cation. acs.org The fragmentation pattern of this compound would be expected to follow a similar logic, allowing for its confident identification even in complex matrices.
Table 3: Predicted ESI-MS/MS Fragmentation for this compound
| Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Corresponding Neutral Loss |
| 179.12 | 134.09 | Dimethylamine (NH(CH₃)₂) |
| 179.12 | 106.08 | Dimethylaminocarbonyl radical (•CON(CH₃)₂) |
| 179.12 | 72.04 | 3-methylaniline (C₇H₉N) |
Note: These are predicted values based on the fragmentation of analogous phenylurea compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a compound. lcms.cz This is a powerful tool for the unambiguous identification of this compound and for distinguishing it from other compounds with the same nominal mass. For example, the exact mass of the protonated molecule [M+H]⁺ of fenuron (C₉H₁₂N₂O) is 165.1022, and HRMS can measure this with high precision. nih.gov The theoretical exact mass of the [M+H]⁺ ion for this compound (C₁₀H₁₄N₂O) is 179.1184. This capability is particularly useful in non-targeted screening studies where the identity of a detected compound is unknown.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹³C NMR spectroscopy would show distinct signals for each unique carbon atom, including the carbonyl carbon of the urea group, the carbons of the aromatic ring, and the methyl carbons. nih.gov This data, in conjunction with ¹H NMR, provides an unambiguous confirmation of the compound's structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | ~6.8 - 7.5 | ~115 - 140 |
| NH | ~8.0 - 9.0 | - |
| N(CH₃)₂ | ~3.0 | ~36 |
| Aromatic-CH₃ | ~2.3 | ~21 |
| C=O | - | ~155 |
Note: These are approximate chemical shift ranges based on data from analogous phenylurea compounds and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.
1H and 13C NMR for Molecular Fingerprinting
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, 1H (proton) and 13C (carbon-13) NMR provide a "fingerprint" of the molecule's carbon-hydrogen framework.
1H NMR Spectroscopy: In the 1H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The N,N-dimethyl group ((CH₃)₂) typically appears as a sharp singlet, integrating to six protons. The aromatic protons on the 3-methylphenyl ring exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, influenced by their relative positions. The methyl group on the phenyl ring shows up as a singlet, integrating to three protons. The N-H proton of the urea linkage often appears as a broad singlet.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~155-165 |
| N-(CH₃)₂ | ~3.0 (singlet, 6H) | ~36 |
| Ar-CH₃ | ~2.3 (singlet, 3H) | ~21 |
| Aromatic C-H | ~6.8-7.5 (multiplets, 4H) | ~118-140 |
| Aromatic C (quaternary) | - | ~138-140 |
| N-H | ~6.5-8.5 (broad singlet, 1H) | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures
For more complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more detailed structural map. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons on the phenyl ring, helping to assign their specific positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms and protons. It would definitively link the proton signals of the N-methyl and aryl-methyl groups to their corresponding carbon signals. It also connects each aromatic proton to its attached carbon atom. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, HMBC would show correlations from the N-H proton and the N-methyl protons to the carbonyl carbon. It would also help to confirm the connectivity between the urea moiety and the phenyl ring. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close to each other in space, regardless of whether they are bonded. This is useful for determining the three-dimensional conformation of the molecule. For example, it could show spatial proximity between the N-H proton and specific protons on the aromatic ring. youtube.com
Immunochemical Assays for Detection and Characterization
Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods used for detecting and quantifying substances, including phenylurea herbicides. rsc.orgacs.org These assays rely on the specific binding interaction between an antibody and its target antigen (in this case, a phenylurea compound).
The development of an immunoassay for this compound would involve several key steps. First, a hapten—a small molecule that is structurally similar to the target compound but modified with a linker—is synthesized. This hapten is then conjugated to a larger carrier protein to create an immunogen, which can elicit an immune response when injected into an animal, leading to the production of antibodies. rsc.orgnih.gov
Monoclonal or polyclonal antibodies that specifically recognize the phenylurea structure can then be isolated and used to develop a competitive ELISA. acs.orgnih.gov In a typical competitive ELISA format, the antibody is immobilized on a microplate. The sample containing the analyte (this compound) is mixed with a known amount of an enzyme-labeled version of the analyte (or a related hapten-enzyme conjugate). These two then compete for the limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample.
Research on immunoassays for the broader class of phenylurea herbicides has shown that factors like the hydrophobicity of the molecule can significantly influence antibody recognition. nih.gov The specificity of the assay is crucial, and cross-reactivity with other structurally similar herbicides is a key parameter to evaluate during development. rsc.org These assays offer a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods for monitoring the presence of these compounds in environmental samples. acs.orgbioassaysys.com
Future Directions and Interdisciplinary Research
Rational Design of Next-Generation Phenylurea Compounds for Specific Biological Applications
The rational design of new phenylurea compounds hinges on understanding the relationship between their chemical structure and biological activity. By systematically modifying the phenylurea scaffold, researchers aim to enhance potency for specific applications, such as herbicides or pharmaceuticals, while minimizing off-target effects.
Quantitative Structure-Activity Relationship (QSAR) analyses are a key tool in this process, revealing that properties like lipophilicity are often crucial drivers of activity in phenylurea derivatives. nih.gov For instance, studies on other phenylurea compounds have shown that substitutions on the phenyl ring and the urea (B33335) moiety significantly influence their biological interactions. nih.govresearchgate.net The predicted binding mode of some urea compounds with their target proteins involves hydrogen bond interactions with acidic residues, a principle that can guide the design of new molecules. nih.gov
Future design strategies for analogs of 1,1-Dimethyl-3-(3-methylphenyl)urea could involve:
Modifying Ring Substituents: Altering the position or nature of the methyl group on the phenyl ring to optimize interactions with a target enzyme or receptor.
Altering Urea Group Substitution: Replacing the dimethylamino group with other functionalities to fine-tune solubility, stability, and binding affinity. nih.gov
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve efficacy or metabolic stability.
This approach has been used to develop phenylurea derivatives as inhibitors for targets like Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer therapy and for anti-malarial applications, highlighting the versatility of the phenylurea scaffold. nih.govnih.gov
| Design Strategy | Example Application/Target | Key Findings/Principles |
| QSAR Analysis | Anti-malarial 2,4-diamino-pyrimidines | Lipophilicity is a key driver of improved anti-malarial activity. nih.gov |
| Scaffold Modification | IDO1 Inhibitors | Replacing flexible groups with rigid ones to optimize steric effects; testing the necessity of the phenylurea group for potency. nih.gov |
| Hapten Synthesis | Immunoassays for Herbicides | Understanding structural features to design haptens for antibody production and recognition. researchgate.net |
| Binding Mode Prediction | Anti-malarial CDPK1 Inhibitors | Urea groups form H-bond interactions with acidic residues (e.g., Glu154, Glu151) in the ATP binding site. nih.gov |
Novel Approaches for Environmental Remediation Technologies Utilizing Urea Derivatives (e.g., Photocatalysis)
Given the environmental persistence of some phenylurea herbicides, developing effective remediation technologies is a critical area of research. researchgate.netresearchgate.net Advanced Oxidation Processes (AOPs), particularly photocatalysis, have shown significant promise for the degradation of these compounds in aqueous solutions. usv.roresearchgate.netrsc.orgnih.gov
Photocatalysis typically employs semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, when irradiated with light, generate highly reactive oxygen species that break down organic pollutants. nih.goviaea.org Research has demonstrated that ZnO can be a highly efficient photocatalyst for the removal of various substituted phenylurea herbicides. nih.goviaea.org The degradation process for N,N-dimethyl-substituted phenylureas generally proceeds through key steps:
N-demethylation: The removal of one or both methyl groups from the urea nitrogen. nih.goviaea.orgnih.gov
Hydroxylation: The addition of hydroxyl groups to the aromatic ring. iaea.org
Ring Cleavage: The eventual breakdown of the aromatic structure, leading to mineralization.
The efficiency of photocatalytic degradation can be significantly enhanced by adding oxidants like sodium persulfate (Na₂S₂O₈). nih.goviaea.org Future research will likely focus on optimizing these systems for real-world applications, developing more efficient and solar-light-active catalysts, and exploring integrated remediation systems, such as combining phytoremediation with microbial degradation. researchgate.netnih.govnih.gov
| Technology | Catalyst/System | Target Compounds | Key Findings |
| Photocatalysis | ZnO, TiO₂, WO₃, SnO₂, ZnS | Chlorotoluron, Diuron (B1670789), Fluometuron, Isoproturon (B30282), Linuron | ZnO was found to be the most effective catalyst under solar energy; degradation follows pseudo-first-order kinetics. nih.gov |
| Photocatalysis with Oxidant | ZnO/Na₂S₂O₈, TiO₂/Na₂S₂O₈ | 16 different phenylurea herbicides | The addition of Na₂S₂O₈ strongly enhances the degradation rate compared to the catalyst alone. iaea.org |
| Photo-Fenton | Fe³⁺/UV/H₂O₂ | Monuron (B1676734), Isoproturon | An effective Advanced Oxidation Process for degrading phenylurea herbicides in aqueous solutions. usv.ro |
| Visible-light Photocatalysis | Polythiophene/CuFe₂O₄ nanohybrids | Diphenyl urea | Nanohybrids can degrade pollutants under visible light, with efficiency dependent on catalyst loading. researchgate.net |
| Bioremediation | Ochrobactrum anthropi CD3 | Diuron, Isoproturon, Linuron | The bacterial strain can biodegrade several phenylurea herbicides, with rates dependent on the specific chemical structure. nih.gov |
Integration of Omics Technologies in Understanding Biological Responses
Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding how organisms respond to chemical exposure. taylorfrancis.comecetoc.org By simultaneously measuring changes across thousands of genes, proteins, or metabolites, these technologies can provide deep insights into the mechanisms of action and toxicity pathways of compounds like this compound. taylorfrancis.comcambridge.org
In the context of herbicide and environmental toxicology, omics can be used to:
Identify Mechanisms of Action: Determine how a compound exerts its biological effect by observing which cellular pathways are perturbed. cambridge.orgnih.gov
Discover Biomarkers: Find specific molecular changes (e.g., up-regulated proteins or altered metabolite levels) that indicate exposure or effect. ecetoc.org
Assess Toxicity: Unravel complex toxicity mechanisms, such as how glyphosate-based herbicides may induce reproductive toxicity by disturbing energy and nucleotide metabolism. nih.gov
Study Environmental Impact: Analyze changes in the microbial communities in soil or water following exposure to a chemical. nih.gov
Although the adoption of some newer omics techniques has been gradual, their integration is becoming more frequent for studying herbicide resistance, weed-crop interactions, and the environmental fate of agrochemicals. cambridge.org Applying an integrative omics approach to this compound could elucidate its specific biological effects, identify potential non-target impacts, and aid in the risk assessment process. vu.nl
Development of Advanced Computational Models for Predictive Chemistry and Environmental Behavior
Computational modeling is an indispensable tool for predicting the properties, biological activity, and environmental fate of chemical compounds, reducing the need for extensive and costly experimental testing. nih.gov For a compound like this compound, advanced computational models can provide critical information for both chemical design and environmental risk assessment.
Key areas of computational modeling include:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. scispace.com QSAR has been successfully used to predict the anti-cancer and anti-malarial activities of urea derivatives. nih.govscispace.com
Environmental Fate Modeling: Models can predict how a chemical will behave in the environment, including its persistence, mobility, and degradation. For example, Bayesian inference models are being developed to handle the high variability in experimental data, such as biodegradation half-lives, to provide more robust predictions. nih.gov
Release and Diffusion Modeling: Finite Element Method (FEM) simulations can model the release of urea from coated formulations, which is crucial for developing controlled-release products. researchgate.net These models investigate how factors like particle size and coating thickness affect the diffusion and release rate. researchgate.net
Future development in this field will focus on creating more accurate and mechanistically informative models. By integrating larger and more diverse datasets and employing machine learning and artificial intelligence, these predictive tools will become increasingly vital for designing safer, more effective chemicals and for managing their environmental impact. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 1,1-Dimethyl-3-(3-methylphenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of arylurea derivatives typically involves coupling substituted phenyl isocyanates with dimethylamine under anhydrous conditions. For analogous compounds (e.g., chlorophenyl-substituted ureas), reactions are conducted in polar aprotic solvents (e.g., dichloromethane or ethanol) at controlled temperatures (20–50°C) to minimize side reactions . Optimization can include varying stoichiometric ratios of reactants, solvent polarity, and reaction time. Purity is assessed via HPLC or GC-MS, while structural confirmation relies on -NMR and FT-IR spectroscopy to verify urea NH stretching (~3300 cm) and carbonyl (C=O) peaks (~1650 cm) .
Q. How can aqueous solubility and partitioning coefficients (log P) of this compound be experimentally determined?
- Methodological Answer : Solubility is measured using the shake-flask method: saturate buffered aqueous solutions (pH 3–9) with the compound, equilibrate at 25°C for 24 hours, and quantify via UV-Vis spectroscopy at λ ~270 nm (based on analogous urea derivatives) . Log P is determined via octanol-water partitioning, followed by HPLC analysis. For example, Diuron (a dichlorophenyl analog) has a solubility of 42.42 mg/L at 20°C . Adjustments for methyl substituents may require computational modeling (e.g., Hansen solubility parameters) to predict deviations due to hydrophobicity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- -NMR : Key signals include dimethyl groups (δ ~3.0 ppm, singlet) and aromatic protons (δ ~6.8–7.3 ppm, splitting dependent on substitution pattern).
- -NMR : Carbonyl carbon (C=O) appears at δ ~155–160 ppm; methyl groups resonate at δ ~35–40 ppm.
- FT-IR : Urea NH stretches (~3250–3350 cm) and C=O stretches (~1640–1680 cm) confirm the urea backbone .
- Mass Spectrometry (MS) : Molecular ion [M+H] expected at m/z 193.1 (CHNO). Fragmentation patterns should show loss of methyl groups (m/z 178.1) and urea cleavage .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. chloro substituents) impact the herbicidal activity of 1,1-dimethyl arylurea derivatives?
- Methodological Answer : Comparative bioactivity studies using Arabidopsis thaliana or Lemna minor assays can quantify inhibition of photosynthesis (PSII). For example, Diuron (3,4-dichlorophenyl) exhibits IC ~0.1 µM, while Fluometuron (3-trifluoromethylphenyl) shows reduced potency (IC ~5 µM) . Methyl substituents likely reduce electron-withdrawing effects, decreasing binding affinity to the D1 protein. Computational docking (e.g., AutoDock Vina) can model interactions with the QB-binding site to rationalize structure-activity relationships (SAR) .
Q. What are the dominant degradation pathways of this compound in soil, and how can metabolites be identified?
- Methodological Answer : Aerobic soil metabolism studies involve incubating -labeled compound in loamy soil (25°C, 60% water-holding capacity) for 30 days. Extract metabolites via accelerated solvent extraction (ASE) and identify via LC-HRMS. Expected pathways include:
- N-Demethylation : Forming 1-methyl-3-(3-methylphenyl)urea (m/z 179.1).
- Hydroxylation : Para-hydroxylation of the 3-methylphenyl group (m/z 209.1).
Compare with Diuron’s degradation, where 3,4-dichloroaniline is a major metabolite . Use QSAR models to predict persistence (e.g., DT) based on substituent electronegativity .
Q. How can contradictory data on the photostability of arylurea derivatives be resolved?
- Methodological Answer : Discrepancies in reported half-lives (e.g., Diuron: t = 2–10 days under UV light) arise from varying light sources (UV-B vs. UV-A) and matrices (aqueous vs. soil). Standardize testing using a solar simulator (AM1.5G spectrum, 765 W/m) and monitor degradation via HPLC. For this compound, expect enhanced stability compared to chlorinated analogs due to reduced radical formation. EPR spectroscopy can detect reactive oxygen species (ROS) during irradiation to clarify degradation mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
